2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride
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Overview
Description
2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzimidazole core, which is substituted with benzyl, dimethylaminopropyl, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the benzyl, dimethylaminopropyl, and nitro groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and dimethylaminopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized benzimidazole compounds.
Scientific Research Applications
2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Benzylbenzimidazole: Lacks the dimethylaminopropyl and nitro groups, resulting in different chemical properties and applications.
5-Nitrobenzimidazole: Contains only the nitro group, making it less complex and potentially less versatile.
1-(3-Dimethylaminopropyl)benzimidazole: Lacks the benzyl and nitro groups, which may affect its biological activity.
Uniqueness
2-Benzyl-1-(3-dimethylaminopropyl)-5-nitrobenzimidazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
19809-18-8 |
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Molecular Formula |
C19H23ClN4O2 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
3-(2-benzyl-5-nitrobenzimidazol-1-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H22N4O2.ClH/c1-21(2)11-6-12-22-18-10-9-16(23(24)25)14-17(18)20-19(22)13-15-7-4-3-5-8-15;/h3-5,7-10,14H,6,11-13H2,1-2H3;1H |
InChI Key |
PFFMNGSOLILKQE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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